N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide
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Overview
Description
N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide is a complex organic compound featuring a pyridoindole core. This structure is notable for its potential biological activities, particularly in medicinal chemistry, where it may exhibit properties such as anti-inflammatory, anticancer, or antiviral effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide typically involves multiple steps:
Formation of the Pyridoindole Core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: Introduction of the methoxy group at the 8-position can be done via methylation using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Amide Bond Formation: The final step involves coupling the pyridoindole derivative with a benzoyl chloride derivative in the presence of a base like triethylamine to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, the compound’s structure suggests potential interactions with various biological targets. It may act as an enzyme inhibitor or receptor ligand, influencing biochemical pathways.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The pyridoindole core is known for its pharmacological activities, including anti-inflammatory and anticancer properties .
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide likely involves binding to specific molecular targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
- 2,3,4,5-tetrahydro-8-methoxy-1H-pyrido[4,3-b]indole
Uniqueness
Compared to similar compounds, N-[1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide features a unique benzamide linkage, which may enhance its binding affinity and specificity for certain biological targets. This structural difference can result in distinct pharmacological profiles and therapeutic potentials.
Properties
Molecular Formula |
C24H27N3O3 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-methyl-1-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C24H27N3O3/c1-15(2)22(26-23(28)16-7-5-4-6-8-16)24(29)27-12-11-21-19(14-27)18-13-17(30-3)9-10-20(18)25-21/h4-10,13,15,22,25H,11-12,14H2,1-3H3,(H,26,28) |
InChI Key |
BZJIYVFANAVWAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)OC)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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